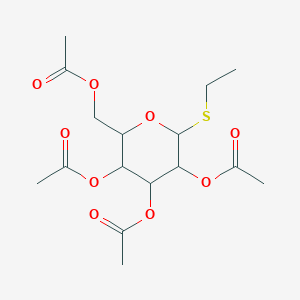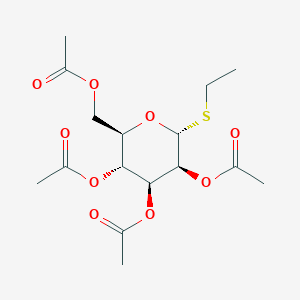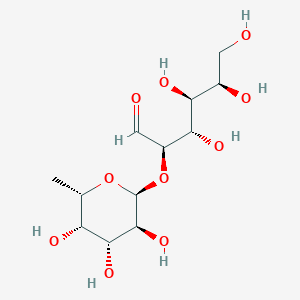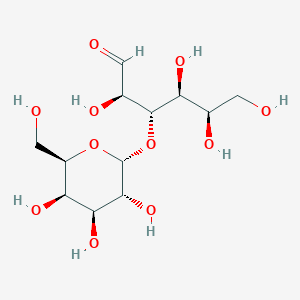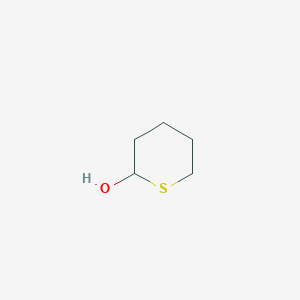
Thian-2-ol
Übersicht
Beschreibung
It is a pale yellow crystalline solid with a characteristic odor and is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thian-2-ol can be synthesized through several methods. One common method involves the reaction of aniline with carbon disulfide and sulfur in the presence of a base. The reaction proceeds through the formation of a dithiocarbamate intermediate, which cyclizes to form this compound . Another method involves the reaction of o-aminothiophenol with carbon disulfide under basic conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of aniline with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide. The reaction mixture is heated to promote cyclization, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Thian-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Thian-2-ol has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Drug Discovery: this compound derivatives are explored for their potential therapeutic properties.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies: this compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
Thian-2-ol exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to the active site or interacting with essential cofactors.
Protein Interactions: this compound can form covalent bonds with proteins, altering their structure and function.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: Similar in structure but lacks the thiol group.
Thiazole: A simpler structure with a single sulfur atom.
Thiophene: Contains a sulfur atom in a five-membered ring.
Uniqueness of Thian-2-ol: this compound is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
thian-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLMSYCBSCQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566103 | |
| Record name | Thian-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14711-63-8 | |
| Record name | Thian-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



